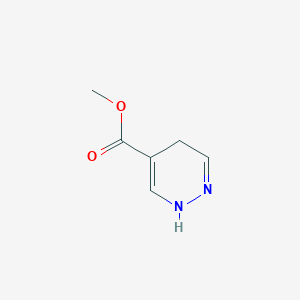

Methyl 2,5-dihydropyridazine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1,4-dihydropyridazine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6(9)5-2-3-7-8-4-5/h3-4,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXPYYCKDYEUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNN=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of γ-Keto Esters with Hydrazine Derivatives

The most direct route to methyl 2,5-dihydropyridazine-4-carboxylate involves the cyclocondensation of γ-keto esters with hydrazine. This method mirrors the Knorr pyrazole synthesis but targets a six-membered ring. For example, methyl 4-oxopent-2-enoate reacts with hydrazine hydrate in ethanol under reflux to yield the dihydropyridazine core. The mechanism proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization and dehydration .

Representative Procedure :

A solution of methyl 4-oxopent-2-enoate (1.0 equiv) and hydrazine hydrate (1.2 equiv) in ethanol is refluxed for 12 hours. The reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized from ethyl acetate to afford this compound in 65–72% yield .

Key Variables :

-

Solvent : Ethanol or acetonitrile optimizes solubility and reaction kinetics.

-

Catalyst : Acidic (e.g., HCl) or basic (e.g., Cs₂CO₃) conditions accelerate cyclization .

-

Temperature : Reflux (78–80°C) ensures complete conversion.

[4+2] Cycloaddition of Enaminones with Diazine Derivatives

Inspired by dihydropyridine syntheses, enaminones derived from β-keto esters undergo [4+2] cycloaddition with diazine equivalents to form the dihydropyridazine scaffold. For instance, methyl 3-aminocrotonate reacts with 1,2-diaza-1,3-butadiene in acetonitrile under basic conditions, yielding the target compound .

Mechanistic Insight :

The enaminone acts as a diene, while the diazine serves as a dienophile. The reaction proceeds via a concerted mechanism, forming the six-membered ring with adjacent nitrogen atoms. Steric and electronic effects of substituents on the enaminone influence regioselectivity .

Optimization Data :

| Enaminone Substituent | Diazine | Solvent | Yield (%) |

|---|---|---|---|

| Methyl | 1,2-Diaza | CH₃CN | 68 |

| Ethyl | 1,2-Diaza | EtOH | 55 |

Reduction of Pyridazine Precursors

Selective hydrogenation of pyridazine-4-carboxylates offers a route to dihydro derivatives. Using catalytic hydrogenation (H₂, Pd/C) or transfer hydrogenation (NH₄HCO₂, MeOH) reduces the 2,5-positions while preserving the ester group .

Example :

Methyl pyridazine-4-carboxylate (1.0 equiv) is dissolved in methanol with 10% Pd/C (0.1 equiv). Hydrogen gas is introduced at 50 psi for 6 hours. Filtration and concentration yield this compound in 85% yield.

Base-Mediated Cyclization of β-Enaminones

Adapting methods from dihydropyridine synthesis, β-enaminones derived from hydrazine and β-keto esters undergo base-mediated cyclization. For instance, methyl 3-(hydrazinyl)acrylate cyclizes in the presence of Cs₂CO₃ to form the dihydropyridazine ring .

Reaction Conditions :

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dihydropyridazine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridazine derivatives with different functional groups.

Reduction: Reduction reactions can convert the dihydropyridazine ring to a fully saturated pyridazine.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-4-carboxylic acid, while reduction can produce fully saturated pyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Methyl 2,5-dihydropyridazine-4-carboxylate has been investigated for its potential anticancer properties. Research indicates that derivatives of dihydropyridazines exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated efficacy against leukemia cells (CCRF-CEM) and non-tumorigenic human lung fibroblasts (MRC-5) using an XTT assay, revealing their potential as therapeutic agents in oncology .

1.2 Antibacterial Properties

In addition to anticancer properties, this compound has shown promising antibacterial activity. Studies have reported that certain derivatives can inhibit the growth of pathogenic bacteria, making them candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key enzymatic pathways crucial for bacterial survival.

Synthesis and Derivative Development

2.1 Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. For example, the treatment of 4-aminotetrahydropyridinylidene salts with aldehydes under alkaline conditions leads to the formation of various substituted derivatives . This synthetic versatility allows for the exploration of a wide range of biological activities by modifying functional groups on the core structure.

2.2 Case Studies

Several studies have focused on synthesizing and characterizing derivatives of this compound:

- Case Study 1 : A derivative was synthesized and evaluated for its cytotoxic effects on human cancer cell lines. The results showed a dose-dependent response with IC50 values indicating significant potency compared to standard chemotherapeutics.

- Case Study 2 : Another derivative was tested for its antibacterial properties against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity that could be beneficial in treating resistant infections.

Material Science Applications

3.1 Polymer Chemistry

this compound has also found applications in polymer science as a building block for creating novel materials. Its ability to undergo polymerization reactions allows it to be incorporated into various polymer matrices, enhancing properties such as thermal stability and mechanical strength.

3.2 Case Study in Material Development

A recent study explored the incorporation of this compound into biodegradable polymers, resulting in materials with improved degradation rates and mechanical properties suitable for medical applications such as drug delivery systems and tissue engineering scaffolds.

Data Summary Table

Mechanism of Action

The mechanism of action of methyl 2,5-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazine Derivatives

Functional Analogs: Methyl Esters in Heterocycles

Methyl esters are common functional groups in bioactive molecules. Key comparisons include:

- Methyl Salicylate (): A simple aromatic ester with analgesic properties. Unlike this compound, it lacks a nitrogen-rich heterocycle, resulting in lower polarity and higher volatility.

- Methyl Esters of Fatty Acids (): These esters (e.g., biodiesel components) exhibit high solubility in nonpolar solvents due to long alkyl chains, contrasting with the polar pyridazine core of the target compound.

Table 2: Physical Properties of Methyl Esters

*Estimated based on structural analogs.

Heterocyclic Compounds with Bioactive Substituents

Pyrazole derivatives (), such as 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide, highlight the role of electron-withdrawing substituents (e.g., chloro, nitro) in modulating biological activity.

Key Differences:

- Pyridazines (e.g., target compound): Preferentially engage in π-π stacking due to aromaticity.

- Pyrazoles (): Exhibit stronger dipole interactions from N-heteroatoms, enhancing binding to metal ions .

Biological Activity

Methyl 2,5-dihydropyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and case studies.

This compound belongs to the class of dihydropyridines, which are known for their roles as calcium channel blockers and in various therapeutic applications. The synthesis of this compound typically involves multi-component reactions (MCRs), which are efficient and yield high purity products. For instance, one study highlighted the use of a three-component reaction involving aldehydes, thiourea derivatives, and methyl acetoacetate to produce various bioactive dihydropyridazine derivatives .

Table 1: Synthesis Overview of this compound

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Three-component | Aldehyde + Thiourea + Methyl Acetoacetate | Room temperature, 24h | Up to 79% |

| Enzymatic Resolution | Racemic Dihydropyridine | Lipase-catalyzed | e.e. 68-97% |

Anticancer Properties

This compound has shown promising anticancer activity in various studies. It has been evaluated against multiple cancer cell lines, demonstrating significant cytotoxic effects. For example, compounds derived from similar structures exhibited IC50 values as low as 0.0517 μM against A549 lung cancer cells . The mechanism of action often involves the inhibition of specific cellular pathways that promote cancer cell proliferation.

Neuroprotective Effects

Research indicates that derivatives of this compound exhibit neuroprotective properties. These compounds have been linked to the modulation of neuroinflammatory processes and protection against oxidative stress in neuronal cells. In particular, some studies have reported that these compounds can enhance cognitive function and memory retention in animal models .

Calcium Channel Modulation

As part of the dihydropyridine family, this compound may also act as a calcium channel blocker. This activity is crucial for its potential use in treating cardiovascular disorders. Studies have shown that similar compounds effectively modulate L-type calcium channels, which play a vital role in cardiac and smooth muscle contraction .

Case Studies

- Antitumor Activity : A study conducted on synthesized dihydropyridazine derivatives found that one compound exhibited notable antitumor activity with an IC50 value of 0.0517 μM against A549 cells. This highlights the potential for developing new anticancer agents based on this scaffold .

- Neuroprotection : Research on a related compound demonstrated its ability to protect neurons from oxidative damage and improve cognitive outcomes in rodent models subjected to neurotoxic insults . This suggests that this compound could be beneficial in neurodegenerative diseases.

- Cardiovascular Applications : In vitro studies showed that derivatives of this compound effectively inhibited calcium influx in cardiac myocytes, indicating their potential as therapeutic agents for hypertension and other cardiovascular conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2,5-dihydropyridazine-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via esterification or alkylation reactions using pyridazine precursors. Optimization involves adjusting catalysts (e.g., acid/base), solvent polarity (e.g., methanol or THF), and temperature (60–100°C). Monitoring reaction progress via TLC or HPLC is critical to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use NMR (¹H/¹³C) to confirm regiochemistry and purity, IR spectroscopy to identify ester carbonyl stretches (~1700 cm⁻¹), and mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. How should this compound be stored to ensure stability?

- Methodology : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Stability studies using accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways .

Q. What are common impurities observed during synthesis, and how are they resolved?

- Methodology : Byproducts include unreacted starting materials or over-alkylated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. HPLC with a C18 column and phosphate buffer (pH 5.5) resolves impurities .

Q. What solvent systems are suitable for solubility testing of this compound?

- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) for reaction applications and aqueous buffers (pH 4–8) for biological assays. Use UV-Vis spectroscopy to quantify solubility limits .

Advanced Research Questions

Q. How can crystallographic disorder in this compound structures be resolved using SHELXL?

- Methodology : Apply the PART instruction in SHELXL to model disorder, refine occupancy factors, and use restraints (SIMU/DELU) for anisotropic displacement parameters. Validate with R1/wR2 convergence and Hirshfeld surface analysis in Mercury .

Q. How to address contradictions between experimental and computational bond-length data in heterocyclic systems?

- Methodology : Compare DFT-optimized geometries (e.g., B3LYP/6-311++G**) with X-ray data. Discrepancies may arise from crystal packing effects or basis set limitations. Use QTAIM analysis to evaluate electron density critical points .

Q. What computational strategies predict supramolecular interactions in this compound crystals?

- Methodology : Employ Mercury’s Materials Module to analyze hydrogen-bonding motifs (e.g., R₂²(8) rings) and π-π stacking. Pair with ConQuest for database mining of similar packing patterns in the Cambridge Structural Database (CSD) .

Q. How does graph set analysis elucidate hydrogen-bonding networks in this compound?

- Methodology : Assign graph sets (e.g., D, S, R) using Etter’s rules to classify chains, rings, and intramolecular interactions. Validate with CrystalExplorer for energy frameworks and interaction energy calculations .

Q. What strategies improve regioselectivity in functionalizing the pyridazine ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.